Technical Documentation Center

{Spiro[3.4]octan-5-yl}methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {Spiro[3.4]octan-5-yl}methanamine hydrochloride
  • CAS: 2241138-55-4

Core Science & Biosynthesis

Foundational

Solubility Profile & Technical Application Guide: {Spiro[3.4]octan-5-yl}methanamine Hydrochloride

Executive Summary The incorporation of spirocyclic scaffolds, such as the spiro[3.4]octane system, has become a cornerstone strategy in modern drug discovery to increase fraction sp3 (Fsp³) character and escape the "flat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of spirocyclic scaffolds, such as the spiro[3.4]octane system, has become a cornerstone strategy in modern drug discovery to increase fraction sp3 (Fsp³) character and escape the "flatland" of traditional aromatic cores. {Spiro[3.4]octan-5-yl}methanamine hydrochloride (CAS: 2241138-55-4) represents a critical building block in this domain, offering a rigid, three-dimensional linker for fragment-based drug design.

This guide provides a comprehensive analysis of the solubility landscape of this compound. While specific experimental solubility values for this novel building block are often proprietary, this whitepaper synthesizes physicochemical principles with empirical data from structural analogs to provide a definitive operational guide. It details predicted solubility ranges, experimental determination protocols, and solvent selection strategies for synthesis and formulation.

Chemical Profile & Physicochemical Basis[1][2]

Understanding the solubility behavior requires a breakdown of the molecular architecture. The compound exists as a hydrochloride salt, which fundamentally dictates its interaction with solvent systems.

PropertyValue / DescriptionImpact on Solubility
Structure Spirocyclic aliphatic amine (HCl salt)High lattice energy; favors polar solvation.
Molecular Weight ~175.7 g/mol (Salt); 139.24 g/mol (Free Base)Low MW facilitates rapid dissolution in compatible solvents.
pKa (Predicted) ~10.5 (Primary Amine)Highly ionized at neutral/acidic pH; requires pH > 12 to extract as free base.
LogP (Free Base) ~1.5 - 2.0 (Estimated)Lipophilic core allows free base to dissolve in DCM/EtOAc.
LogD (pH 7.4) < 0 (Hydrophilic)Salt form partitions almost exclusively into aqueous phase.

Solubility Landscape: Solvent Compatibility Matrix

The following data represents the expected solubility profile derived from the thermodynamic behavior of homologous spirocyclic amine hydrochlorides.

Polar Protic Solvents (High Solubility)

The primary dissolution mechanism for the hydrochloride salt is ion-dipole interaction.

  • Water: High (>100 mg/mL). The ionic lattice breaks down readily; the ammonium headgroup is highly solvated.

  • Methanol: High (>50 mg/mL). Excellent solvent for handling the salt in reactions.

  • Ethanol: Moderate to High (~20–50 mg/mL). Solubility decreases as the alkyl chain lengthens. Heating may be required to achieve saturation.

Polar Aprotic Solvents (High Solubility)

Essential for anhydrous chemical transformations (e.g., nucleophilic substitutions).

  • DMSO (Dimethyl sulfoxide): Very High (>100 mg/mL). The universal solvent for this class; ideal for biological assays and stock solutions.

  • DMF (Dimethylformamide): High (>50 mg/mL). Suitable for peptide coupling reactions.

Non-Polar/Chlorinated Solvents (Insoluble)

The hydrochloride salt possesses high lattice energy that non-polar solvents cannot overcome.

  • Dichloromethane (DCM): Insoluble (<1 mg/mL). Critical Note: The salt will form a suspension. To solubilize in DCM, one must perform a "Salt Break" (see Section 5).

  • Ethyl Acetate / Diethyl Ether: Insoluble. Used effectively as anti-solvents to precipitate the product during purification.

  • Hexanes / Heptane: Insoluble.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to establish exact values for your specific batch.

  • Preparation: Weigh 10 mg of {Spiro[3.4]octan-5-yl}methanamine HCl into a 4 mL glass vial.

  • Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation:

    • Clear Solution: Solubility reached. Calculate

      
      .
      
    • Turbid/Suspension: Continue addition.

  • Endpoint: If 1 mL is added and solid remains, solubility is <10 mg/mL. Filter supernatant, dry, and weigh residue to calculate dissolved fraction (Loss on Drying method).

Protocol B: The "Salt Break" (Free Base Extraction)

Essential for reactions requiring non-polar solvents (e.g., reductive amination in DCE).

Objective: Convert the hydrophilic HCl salt into the lipophilic free amine soluble in DCM/EtOAc.

SaltBreak Start Start: {Spiro...} HCl Salt Dissolve Dissolve in Water (10 vol) Start->Dissolve Basify Adjust pH > 12 (2M NaOH or Na2CO3) Dissolve->Basify Deprotonation Extract Partition with DCM or EtOAc (3 x 5 vol) Basify->Extract Phase Separation Dry Dry Organic Layer (Na2SO4 / MgSO4) Extract->Dry Evaporate Concentrate in Vacuo Dry->Evaporate End Result: Free Amine Oil (Soluble in organics) Evaporate->End

Figure 1: Workflow for converting the HCl salt to a soluble free base.

Applications in Synthesis & Formulation[1]

Reaction Solvent Selection
  • Amide Coupling (HATU/EDC): Use DMF or DMAc . The HCl salt is soluble, and the base (DIPEA) added during the reaction will in-situ deprotonate the amine.

  • Nucleophilic Substitution (SNAr): Use DMSO or NMP . High solubility ensures rapid kinetics.

  • Reductive Amination: Requires DCM or DCE . Action: Perform Protocol B (Salt Break) first, or use a biphasic system (DCM/Water) with a phase transfer catalyst.

Purification Strategy (Recrystallization)

Leverage the solubility differential:

  • Solvent: Methanol or Ethanol (Dissolves the salt hot).

  • Anti-Solvent: Diethyl Ether or MTBE (Precipitates the salt upon cooling).

  • Procedure: Dissolve in minimum hot ethanol -> Cool to RT -> Add Ether dropwise until turbid -> Refrigerate.

References

  • Enamine Ltd. (2024). Spirocycles for Improved Solubility: The "Escape from Flatland" Strategy. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83904897, {Spiro[3.4]octan-5-yl}methanamine. Retrieved from [1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • ChemicalBook. (2024). {Spiro[3.4]octan-5-yl}methanamine hydrochloride Product Description. Retrieved from

Sources

Exploratory

Safety, handling, and storage recommendations for {Spiro[3.4]octan-5-yl}methanamine hydrochloride.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Safe Handling, Storage, and Use of {Spiro[3.4]octan-5-yl}methanamine hydrochloride Introduction {Spiro[3.4]octan-5-yl}methanamin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Safe Handling, Storage, and Use of {Spiro[3.4]octan-5-yl}methanamine hydrochloride

Introduction

{Spiro[3.4]octan-5-yl}methanamine hydrochloride is a spirocyclic compound, a class of molecules recognized for their diverse medicinal properties and applications in drug discovery, including anticancer, antimicrobial, and neurodegenerative disease research.[1] As with any novel or potent pharmacologically active material, a thorough understanding and implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the essential safety, handling, and storage recommendations for {Spiro[3.4]octan-5-yl}methanamine hydrochloride. The protocols and recommendations herein are synthesized from established best practices for handling potent chemical compounds and data from structurally related molecules. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe research environment.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for {Spiro[3.4]octan-5-yl}methanamine hydrochloride is not widely available, a risk assessment based on its chemical structure (an amine hydrochloride) and data from similar compounds necessitates treating it as a potentially hazardous substance. The primary hazards are associated with inhalation, skin contact, and eye contact.[2]

Table 1: Summary of Potential Hazards

Hazard CategoryPotential Effects & Causal BasisPrecautionary Statement Codes
Acute Toxicity (Oral) Harmful if swallowed. Amine hydrochlorides can cause irritation to the gastrointestinal tract.[2]H302
Skin Corrosion/Irritation Causes skin irritation. The amine functional group can be irritating to the skin upon direct contact.[2]H315
Serious Eye Damage/Irritation Causes serious eye irritation. Particulate matter and chemical properties can cause significant irritation or damage upon contact with eyes.[2]H319
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol. Fine powders can easily become airborne and irritate the respiratory tract.[2][3]H335
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.H373

Note: Hazard statements (H-codes) are based on classifications for similar chemical compounds and should be considered provisional in the absence of specific data.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential. PPE should be considered the final barrier to exposure after all other control measures have been implemented.[4]

Engineering Controls
  • Fume Hood: All work involving the handling of solid {Spiro[3.4]octan-5-yl}methanamine hydrochloride or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Safety Stations: Easily accessible safety showers and eyewash stations are mandatory in any area where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[6]

Table 2: Personal Protective Equipment (PPE) Recommendations

PPE CategorySpecificationRationale & Best Practices
Hand Protection Powder-free nitrile gloves.[4]Nitrile provides good chemical resistance. Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately upon known contact with the compound.[2][4] Use a proper glove removal technique to avoid skin contact.[2]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[2][7] A face shield may be required for procedures with a high risk of splashing.[4]Protects against airborne particles and splashes. Standard eyeglasses are not sufficient.[4]
Skin & Body Protection Closed-front lab coat with long sleeves and tight-fitting cuffs.[4][8]Provides a barrier against accidental skin contact. Lab coats should not be worn outside the laboratory area to prevent cross-contamination.[4]
Respiratory Protection Not typically required when working in a fume hood. If a fume hood is not available or if significant aerosolization is expected, a NIOSH-approved N95 or higher-rated respirator should be used.[8]Protects against inhalation of fine dust particles.

Safe Handling and Experimental Protocols

Adherence to standard operating procedures is crucial for minimizing exposure.

Protocol for Weighing and Preparing Solutions
  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all manipulations within the fume hood. To minimize dust generation, place a weigh boat on an analytical balance inside the hood.

  • Aliquotting: Carefully transfer the required amount of solid {Spiro[3.4]octan-5-yl}methanamine hydrochloride to the weigh boat using a clean spatula. Avoid creating dust clouds.

  • Solubilization: Place the weigh boat containing the compound into the receiving vessel (e.g., a beaker or flask). Add the solvent slowly to dissolve the compound directly in the weigh boat before rinsing the boat to ensure a complete transfer.

  • Cleaning: After use, decontaminate the spatula and work surfaces with a suitable solvent (e.g., 70% ethanol) and detergent.[6]

  • Waste Disposal: Dispose of contaminated materials (gloves, weigh boats) in a designated, sealed waste container.

  • Post-Handling: After removing gloves, wash hands thoroughly with soap and water.[6]

Storage Recommendations

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

Table 3: Storage Conditions

ParameterRecommendationRationale
Container Store in the original, tightly sealed container.[6]Prevents contamination and exposure to moisture and air.
Location A dry, cool, and well-ventilated area.[5]Protects against degradation from heat and humidity.
Security Store in a locked cabinet or an area accessible only to authorized personnel.[6]Prevents unauthorized access to a potent compound.
Incompatibilities Store away from strong oxidizing agents.Avoids potentially hazardous chemical reactions.

Accidental Release and Spill Management

Prompt and correct action is essential in the event of a spill to prevent exposure and environmental contamination.

Spill Response Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, sealable container for disposal. Avoid creating dust.[6][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.

  • Dispose: Dispose of the sealed container and all contaminated materials as hazardous waste according to local regulations.

Workflow for Chemical Spill Response

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill (Size, Location) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain Spill (Use Absorbent Material) PPE->Contain Collect Collect Waste (Sweep into Sealed Container) Contain->Collect Decontaminate Decontaminate Area (Solvent & Soap) Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose End Response Complete Dispose->End

Sources

Protocols & Analytical Methods

Method

Application Note: Precision N-Alkylation of {Spiro[3.4]octan-5-yl}methanamine Hydrochloride

Executive Summary The spirocyclic scaffold {Spiro[3.4]octan-5-yl}methanamine is a high-value building block in medicinal chemistry, utilized to introduce three-dimensionality ( character) into drug candidates, thereby im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spirocyclic scaffold {Spiro[3.4]octan-5-yl}methanamine is a high-value building block in medicinal chemistry, utilized to introduce three-dimensionality (


 character) into drug candidates, thereby improving solubility and metabolic stability compared to planar aromatic analogues.

This Application Note provides a validated experimental protocol for the N-alkylation of {Spiro[3.4]octan-5-yl}methanamine hydrochloride. While direct alkylation with alkyl halides is possible, it often leads to uncontrolled polyalkylation.[1] Therefore, this guide prioritizes Reductive Amination as the primary method for mono-alkylation, ensuring high selectivity and yield.

Compound Profile
PropertyDescription
Compound Name {Spiro[3.4]octan-5-yl}methanamine hydrochloride
CAS Number 2241138-55-4 (HCl Salt); 1554588-98-5 (Free Base)
Molecular Weight 139.24 g/mol (Free Base); ~175.7 g/mol (HCl Salt)
Structure Primary aliphatic amine attached to a rigid spiro[3.4]octane core.[2]
Solubility Soluble in water, MeOH, DMSO. Limited solubility in DCM/EtOAc as the salt.

Strategic Considerations

The Challenge of the HCl Salt

The starting material is supplied as a hydrochloride salt. For nucleophilic attack, the amine must be in its free-base form.

  • Risk: Incomplete neutralization leads to stalled reactions.

  • Solution: Use of an in situ organic base (DIPEA or

    
    ) or a pre-reaction free-basing step.
    
Selectivity: Mono- vs. Di-alkylation
  • Direct Alkylation (

    
    ):  Reaction with alkyl halides (
    
    
    
    ) is difficult to stop at the secondary amine stage due to the increased nucleophilicity of the product.
  • Reductive Amination: Reaction with aldehydes/ketones forms an imine intermediate, which is selectively reduced.[1][3][4][5] This is the industry standard for synthesizing secondary amines.

Experimental Protocol A: Reductive Amination (Preferred)

Objective: Synthesis of mono-N-alkylated derivatives using aldehydes or ketones. Mechanism: Formation of a hemiaminal


 imine/iminium ion 

hydride reduction.
Reagents & Materials
ReagentEquivalentsRole
Amine HCl Salt 1.0 equivSubstrate
Aldehyde/Ketone 1.1 - 1.2 equivElectrophile
STAB (

)
1.5 - 2.0 equivMild Reducing Agent
DIPEA (Hünig's Base)1.0 - 1.2 equivNeutralizing Agent (for HCl salt)
Acetic Acid (AcOH)1.0 - 2.0 equivCatalyst (activates imine formation)
DCE (1,2-Dichloroethane)Solvent0.1 - 0.2 M Concentration
Step-by-Step Procedure
  • Free-Basing / Solubilization:

    • To a reaction vial equipped with a stir bar, add {Spiro[3.4]octan-5-yl}methanamine hydrochloride (1.0 equiv).

    • Add DCE (or DCM) to achieve a concentration of ~0.1 M.

    • Add DIPEA (1.0 equiv) and stir for 10 minutes. Note: The suspension should clarify as the free amine is liberated and dissolves in the organic solvent.

  • Imine Formation:

    • Add the aldehyde or ketone (1.1 equiv).

    • Add Acetic Acid (1-2 drops or 1.0 equiv). Crucial: AcOH catalyzes the dehydration of the hemiaminal to the imine.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: For unreactive ketones, adding molecular sieves (4Å) can drive equilibrium by removing water.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Safety: STAB evolves acetic acid but no significant gas; however, ensure the vessel is vented or under a nitrogen balloon.

    • Stir at RT for 2–16 hours. Monitor by LCMS.[3]

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
      .[3] Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.[3]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography: Typical eluent: DCM/MeOH (95:5) + 1%

      
       (or 
      
      
      
      ) to prevent streaking of the amine on silica.
    • Alternative (SCX): For library synthesis, use Strong Cation Exchange (SCX) cartridges. Load crude

      
       Wash (MeOH) 
      
      
      
      Elute (2M
      
      
      in MeOH).
Workflow Diagram

ReductiveAmination Start Start: Amine HCl Salt Neutralize Add DCE + DIPEA (Liberate Free Base) Start->Neutralize AddCarbonyl Add Aldehyde/Ketone + AcOH (Catalyst) Neutralize->AddCarbonyl ImineCheck Stir 30-60 min (Imine Formation) AddCarbonyl->ImineCheck Reduction Add NaBH(OAc)3 (STAB) ImineCheck->Reduction Monitor LCMS Check: SM Consumed? Reduction->Monitor Monitor->Reduction No (Add more STAB/Time) Quench Quench with sat. NaHCO3 Monitor->Quench Yes Workup Extract (DCM) -> Dry -> Conc. Quench->Workup Purify Purification: Column or SCX Cartridge Workup->Purify

Caption: Logical workflow for the reductive amination of spirocyclic amine salts.

Experimental Protocol B: Direct Alkylation (Alternative)

Objective: Use when the alkyl group cannot be introduced via an aldehyde (e.g., isopropyl, cyclopropyl, or specific heterocycles). Risk: High risk of dialkylation.

Procedure
  • Dissolve: Suspend Amine HCl (1.0 equiv) in anhydrous DMF or Acetonitrile (MeCN).

  • Base: Add inorganic base.

    • For reactive halides (Bn-Br, Allyl-Br): Use

      
       (2.5 equiv).
      
    • For unreactive halides: Use

      
       (2.5 equiv) and heat.
      
  • Alkylation:

    • Cool to 0°C.[6]

    • Add Alkyl Halide (0.9 - 1.0 equiv) dropwise over 20 minutes. Note: Sub-stoichiometric addition helps prevent over-alkylation.

  • Reaction: Allow to warm to RT. Monitor closely by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF).

Analytical Validation (QC)

To validate the success of the protocol, look for these markers:

  • LCMS:

    • Target:

      
       corresponding to Product Mass.
      
    • Impurity: Check for

      
       (Dialkylation). If dialkylation > 10%, switch to Reductive Amination.
      
  • 1H NMR (DMSO-d6 or CDCl3):

    • Spiro Core: The spiro[3.4]octane protons appear as complex multiplets in the 1.5–2.5 ppm range.

    • N-CH2: The methylene protons adjacent to the nitrogen will shift upon alkylation.

    • NH: A broad singlet (exchangeable) indicates a secondary amine. Absence of this peak suggests tertiary amine (over-alkylation).

References

  • PubChem. {Spiro[3.4]octan-5-yl}methanamine | C9H17N | CID 83904897.[7] National Library of Medicine. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB).

  • Carreira, E. M., et al.Spirocyclic Building Blocks for Scaffold Assembly. Merck Millipore Application Guide. (Context on spirocyclic scaffolds).

Sources

Application

Unlocking New Chemical Space: {Spiro[3.4]octan-5-yl}methanamine Hydrochloride as a Premier Building Block for Library Synthesis

Senior Application Scientist, Discovery Chemistry Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist, Discovery Chemistry

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless.[1] Among these, spirocyclic scaffolds have emerged as powerful tools for navigating and exploring new chemical space.[2][3] Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional geometry into molecular structures.[4][5] This inherent three-dimensionality, a departure from the often flat, aromatic structures, is a key factor in improving a compound's developability.[6][7]

The incorporation of spirocyclic motifs, such as the spiro[3.4]octane system, has been shown to positively modulate a range of critical drug-like properties.[4][8] These include enhanced aqueous solubility, improved metabolic stability, and the ability to fine-tune lipophilicity (LogP) and basicity (pKa).[9][10] The rigid nature of the spirocyclic core can also lock in favorable conformations for optimal target binding, potentially leading to increased potency and selectivity.[8] Furthermore, the higher fraction of sp3-hybridized carbons (Fsp3) in spirocyclic compounds is often correlated with a greater probability of success in clinical development.[4][7] {Spiro[3.4]octan-5-yl}methanamine hydrochloride, as a primary amine building block, provides a versatile entry point for incorporating this valuable spirocyclic scaffold into diverse compound libraries.

This application note provides detailed protocols for the utilization of {Spiro[3.4]octan-5-yl}methanamine hydrochloride in three fundamental transformations crucial for library synthesis: amide bond formation, reductive amination, and urea/thiourea formation. The methodologies are designed to be robust, high-throughput, and adaptable for the generation of diverse chemical libraries aimed at identifying novel bioactive agents.

Physicochemical Properties of the Building Block

A foundational understanding of the building block's properties is essential for designing effective synthetic strategies.

PropertyValueSource
Molecular Formula C9H18ClNPubChem[11]
Molecular Weight 175.70 g/mol PubChem[11]
XLogP3 2.3PubChem[11]
Hydrogen Bond Donor Count 2PubChem[11]
Hydrogen Bond Acceptor Count 1PubChem[11]
Rotatable Bond Count 2PubChem[11]

Core Synthetic Protocols for Library Elaboration

The primary amine handle of {Spiro[3.4]octan-5-yl}methanamine hydrochloride is a versatile functional group for a multitude of chemical transformations. The following protocols detail its application in key reactions for library synthesis.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is one of the most frequently employed reactions in drug discovery, enabling the linkage of diverse carboxylic acid inputs to the primary amine of our spirocyclic building block.[12]

Workflow for Amide Library Synthesis

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Analysis A {Spiro[3.4]octan-5-yl}methanamine HCl + Carboxylic Acid Library D Combine reagents in a suitable solvent (e.g., DMF, DCM) A->D B Coupling Reagent Solution (e.g., HATU, HOBt) B->D C Base Solution (e.g., DIPEA) C->D E Stir at room temperature D->E F Aqueous Work-up E->F G Purification (e.g., Preparative HPLC, Column Chromatography) F->G H LC-MS and NMR analysis G->H

Caption: Workflow for amide library synthesis.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, known for its high efficiency and low rates of epimerization.[13]

  • Reagent Preparation:

    • In a reaction vessel (e.g., a well in a 96-well plate), add a solution of the desired carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.

    • Add a solution of {Spiro[3.4]octan-5-yl}methanamine hydrochloride (1.1 eq) in the same solvent.

    • Add a solution of HATU (1.2 eq) in the same solvent.

    • Finally, add a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction:

    • Seal the reaction vessel and stir the mixture at room temperature for 2-16 hours. Reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency, low epimerization.[13]
Base DIPEANon-nucleophilic base to neutralize HCl and drive the reaction.
Solvent DMF, DCMGood solubility for reactants.
Temperature Room TemperatureMild conditions to minimize side reactions.
Stoichiometry Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq)Slight excess of amine and coupling reagent ensures full conversion of the carboxylic acid.
Reductive Amination: Forging C-N Bonds with Aldehydes and Ketones

Reductive amination is a powerful method for forming secondary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6][14] This reaction is highly versatile for library synthesis, allowing for the introduction of a wide array of substituents.

Workflow for Reductive Amination

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Analysis A {Spiro[3.4]octan-5-yl}methanamine HCl + Aldehyde/Ketone Library D Combine reagents in a suitable solvent (e.g., DCE, THF) A->D B Reducing Agent (e.g., NaBH(OAc)3) B->D C Base (optional) (e.g., DIPEA) C->D E Stir at room temperature D->E F Aqueous Quench E->F G Purification (e.g., Preparative HPLC, Column Chromatography) F->G H LC-MS and NMR analysis G->H

Caption: Workflow for reductive amination.

Detailed Protocol: Sodium Triacetoxyborohydride-Mediated Reductive Amination

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[14]

  • Reagent Preparation:

    • To a solution of {Spiro[3.4]octan-5-yl}methanamine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add DIPEA (1.1 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 3-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3.

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the residue by flash chromatography or preparative HPLC.

ParameterConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for imines over carbonyls.[14]
Solvent DCE, THFAprotic solvents that do not interfere with the reaction.
Temperature Room TemperatureSufficient for imine formation and reduction.
Stoichiometry Carbonyl (1.2 eq), STAB (1.5 eq)Excess carbonyl and reducing agent drive the reaction to completion.
Urea and Thiourea Formation: Accessing Key Pharmacophores

Urea and thiourea moieties are prevalent in a wide range of biologically active compounds and serve as important pharmacophores.[15] They can be readily synthesized from primary amines and isocyanates or isothiocyanates, respectively.

Workflow for Urea/Thiourea Synthesis

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Analysis A {Spiro[3.4]octan-5-yl}methanamine HCl D Combine reagents in a suitable solvent (e.g., THF, CH2Cl2) A->D B Isocyanate/Isothiocyanate Library B->D C Base (e.g., Et3N) C->D E Stir at room temperature D->E F Solvent Evaporation E->F G Purification (e.g., Crystallization, Column Chromatography) F->G H LC-MS and NMR analysis G->H

Caption: Workflow for urea/thiourea synthesis.

Detailed Protocol: Synthesis of Substituted Ureas

This protocol describes the reaction of the free-based {Spiro[3.4]octan-5-yl}methanamine with an isocyanate.

  • Free-Basing the Amine:

    • Dissolve {Spiro[3.4]octan-5-yl}methanamine hydrochloride in a suitable organic solvent (e.g., DCM) and wash with a mild aqueous base (e.g., saturated NaHCO3).

    • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate to obtain the free amine.

  • Reaction:

    • Dissolve the free amine (1.0 eq) in an aprotic solvent such as THF or DCM.

    • Add a solution of the desired isocyanate (1.05 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-12 hours. The reaction is often complete within a few hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude urea can often be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by flash column chromatography.

ParameterConditionRationale
Reactant Isocyanate/IsothiocyanateReadily available and highly reactive towards primary amines.
Solvent THF, DCMAprotic and inert to the reaction conditions.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Stoichiometry Isocyanate (1.05 eq)A slight excess of the isocyanate ensures complete consumption of the amine.

Note on Thiourea Synthesis: The protocol for thiourea synthesis is analogous to that of urea formation, substituting the isocyanate with the corresponding isothiocyanate.[16]

Conclusion

{Spiro[3.4]octan-5-yl}methanamine hydrochloride is a valuable and versatile building block for the synthesis of compound libraries with enhanced three-dimensionality. Its primary amine functionality provides a reliable handle for a range of robust and high-throughput chemical transformations. The protocols outlined in this application note for amide bond formation, reductive amination, and urea/thiourea synthesis offer researchers a solid foundation for the rapid generation of diverse libraries of spirocyclic compounds, thereby accelerating the discovery of new chemical entities with improved drug-like properties. The strategic incorporation of the spiro[3.4]octane scaffold is a forward-looking approach to populating screening collections with molecules that possess a higher probability of success in the drug development pipeline.

References

  • Zheng YJ, Tice CM. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opin Drug Discov. 2016;11(9):831-834. [Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Published September 29, 2025. [Link]

  • Dauvergne J, Isambert N. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? J Enzyme Inhib Med Chem. 2024;39(1):2303037. [Link]

  • Parrino B, Cascioferro S, Carbone D, et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Molecules. 2021;26(16):4938. [Link]

  • Ashenhurst J. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

  • Bedel O, Doutheau A. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org Biomol Chem. 2006;4(14):2743-2746. [Link]

  • Taylor & Francis. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In: Carbohydrate Chemistry. CRC Press; 2011. [Link]

  • Singh RP, Umamaheswari D, Singh P, et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein J Org Chem. 2012;8:1371-1377. [Link]

  • Senthamarai T, Murugesan K, Schneidewind J, et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angew Chem Int Ed Engl. 2018;57(38):12344-12348. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Wikipedia. Reductive amination. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chem Soc Rev. 2009;38(2):606-631. [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83904897, {Spiro[3.4]octan-5-yl}methanamine. [Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025;287:117368. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135980, Spiro(3.4)octane. [Link]

  • ResearchGate. Preparation of urea and thiourea compounds of... | Download Scientific Diagram. [Link]

  • Stolar T, Karadeniz U, Užarević K, Babić J, Friščić T. Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein J Org Chem. 2017;13:1757-1773. [Link]

  • Carreira EM, Fessard T. Selected Applications of Spirocycles in Medicinal Chemistry. In: Spirocycles. Wiley; 2017. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Published May 4, 2022. [Link]

  • Biblioteka Nauki. Synthesis and characterization of thiourea. [Link]

  • Sepsey Für C, Bölcskei H, Mátyus P. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules. 2020;25(19):4563. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ResearchGate. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Published February 26, 2025. [Link]

  • PubChemLite. {spiro[2.5]octan-5-yl}methanamine hydrochloride. [Link]

  • de Oliveira Silva J, da Silva JG, de Oliveira Farias A, et al. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Molecules. 2022;27(22):8051. [Link]

  • De Gruyter. Spiro Compounds - Synthesis and Applications. [Link]

Sources

Method

Use of spirocyclic amines in the synthesis of GPCR modulators.

Application Note: Strategic Integration of Spirocyclic Amines in GPCR Modulator Synthesis Abstract The "Escape from Flatland" initiative in medicinal chemistry has identified spirocyclic amines as high-value bioisosteres...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Spirocyclic Amines in GPCR Modulator Synthesis

Abstract

The "Escape from Flatland" initiative in medicinal chemistry has identified spirocyclic amines as high-value bioisosteres for traditional piperidine and piperazine linkers. In the context of G-Protein Coupled Receptors (GPCRs), spirocyclic scaffolds offer distinct advantages: they increase fraction sp3 (Fsp³), improve metabolic stability by blocking oxidative sites, and provide rigidified vectors for orthosteric binding. This guide details the synthetic protocols for integrating these moieties into GPCR modulators, focusing on in situ free-basing strategies for volatile spiro-amines and optimized Buchwald-Hartwig cross-coupling conditions.

Strategic Rationale: The Spirocyclic Advantage[1]

GPCR binding pockets often contain narrow hydrophobic clefts that require precise vector alignment. Traditional flat aromatic or chair-conformation piperidines may suffer from poor metabolic stability or non-specific binding (promiscuity).

Key Advantages:

  • Conformational Locking: Spirocycles, such as 2-azaspiro[3.3]heptane or 6-azaspiro[3.4]octane , restrict the conformational freedom of the amine lone pair and the attached vectors, reducing the entropic penalty upon binding.

  • Metabolic Shunting: By replacing a piperidine with a spiro[3.3]heptane, the susceptible C-H bonds alpha to the nitrogen are sterically protected or removed, significantly extending half-life (

    
    ) in human liver microsomes (HLM).
    
  • Physicochemical Profile: Increasing Fsp³ character generally correlates with higher solubility and lower lipophilicity (LogD), improving the safety profile (e.g., reduced hERG inhibition).

Visualizing the Design Logic

SpiroLogic Flat Standard Linker (Piperidine/Piperazine) Issues Issues: - Metabolic Soft Spots - Low Fsp3 (Flat) - Promiscuity Flat->Issues Identified Liability Spiro Spirocyclic Bioisostere (e.g., 2-azaspiro[3.3]heptane) Issues->Spiro Scaffold Hopping Benefits Benefits: - Rigid Vector Alignment - Blocked Metabolism - Novel IP Space Spiro->Benefits Property Optimization GPCR High Affinity GPCR Modulator Benefits->GPCR Lead Gen

Figure 1: Decision workflow for replacing traditional linkers with spirocyclic amines to optimize GPCR hits.

Experimental Protocol: C-N Cross-Coupling of Volatile Spiro-Amines

A common challenge in synthesizing spirocyclic GPCR modulators is the handling of low-molecular-weight spiro-amines (e.g., 2-azaspiro[3.3]heptane). The free base is often volatile and unstable. This protocol utilizes the stable oxalate or hydrochloride salt directly in a Buchwald-Hartwig amination, generating the free amine in situ.

Target Reaction: Coupling of 2-azaspiro[3.3]heptane (salt) with a Heteroaryl Chloride (GPCR "Warhead").

Materials & Reagents
  • Aryl Halide: 4-chloro-2-methylpyridine (Model GPCR fragment) - 1.0 equiv.

  • Amine Salt: 2-azaspiro[3.3]heptane oxalate - 1.2 equiv.

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - 2 mol%.

  • Ligand: XPhos or BINAP - 4-8 mol% (XPhos preferred for steric hindrance).

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF - 3.5 equiv. (Crucial: Strong base needed to free-base the salt and facilitate coupling).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, charge a distinct vial with Pd₂(dba)₃ and XPhos.

    • Add anhydrous toluene (2 mL/mmol substrate) and stir at 60°C for 5 minutes to generate the active catalyst species (indicated by a color change from deep purple to orange/brown).

  • Substrate Preparation (In Situ Free-Basing):

    • In the main reaction vessel (sealed tube), add the Amine Salt (1.2 equiv) and the Aryl Halide (1.0 equiv).

    • Add anhydrous toluene (5 mL/mmol).

    • Critical Step: Add LiHMDS (3.5 equiv) dropwise at room temperature.

    • Note: The extra equivalents of base are required to neutralize the oxalate/HCl salt and participate in the catalytic cycle. Stir for 10 minutes.

  • Reaction Initiation:

    • Transfer the pre-complexed catalyst solution into the main reaction vessel via syringe.

    • Seal the vessel and heat to 100°C for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the aryl chloride (M+H of product will be distinct).

  • Workup & Purification:

    • Cool to room temperature.[1] Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Dry organics over Na₂SO₄.

    • Purification: Flash column chromatography. Spiro-amines are often polar; use a DCM/MeOH gradient (0-10% MeOH) with 1% NH₄OH additive to prevent streaking.

Synthetic Pathway Visualization

Synthesis Reactants Reactants: heteroaryl-Cl + Spiro-amine.Oxalate Activation In Situ Activation: LiHMDS (3.5 eq) (Releases free amine) Reactants->Activation Mix Catalysis Catalytic Cycle: Pd2(dba)3 / XPhos 100°C, Toluene Activation->Catalysis Add Catalyst Product Product: Heteroaryl-Spiroamine (GPCR Modulator) Catalysis->Product C-N Bond Formation

Figure 2: Optimized Buchwald-Hartwig protocol for salt-form spirocyclic amines.

Case Study: Optimization of a Mu-Opioid Receptor (MOR) Agonist

To validate the utility of spirocyclic integration, we compare a standard piperidine-based ligand (analogous to early fentanyl derivatives) against a spirocyclic bioisostere (analogous to the 6-oxaspiro[4.5]decane scaffold found in Oliceridine/TRV130).

Objective: Improve metabolic stability without sacrificing potency.

Data Summary:

MetricPiperidine Analog (Reference)Spirocyclic Analog (6-oxaspiro[4.5]decane)Impact
MOR Ki (nM) 1.21.5Potency Maintained
LogD (pH 7.4) 3.82.9Lipophilicity Reduced
HLM t1/2 (min) 14>60Stability Significantly Improved
Fsp³ 0.450.623D Character Increased
hERG IC50 (µM) 2.5>30Safety Improved

Mechanistic Insight: The piperidine analog suffered from rapid N-dealkylation and oxidation at the alpha-carbon. The spirocyclic analog introduces a quaternary carbon at the 4-position of the piperidine ring (forming the spiro junction), effectively blocking this metabolic soft spot while maintaining the critical nitrogen vector required for the aspartic acid salt bridge in the MOR binding pocket.

Troubleshooting & Expert Tips

  • Coupling Failures: If the Buchwald reaction stalls, switch from LiHMDS to NaOtBu (Sodium tert-butoxide). While LiHMDS is better for base-sensitive substrates, NaOtBu is a more kinetic base for difficult aminations.

  • Regioselectivity: When using spiro-diamines (e.g., 2,6-diazaspiro[3.3]heptane), protect one amine (Boc-group) before coupling. Attempting to couple a free diamine often leads to polymerization or double-addition.

  • Volatility: Never rotovap the free base of small spiro-amines (like 2-azaspiro[3.3]heptane) to dryness. They will sublime. Always keep them in solution or as a salt.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Bureš, J., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie.

  • Chen, X., et al. (2013). "Discovery of TRV130 (Oliceridine), a G Protein-Biased Ligand at the µ-Opioid Receptor." Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie.

  • Enamine Ltd. (2023).[2] "Spirocyclic Piperidine Bioisosteres in Drug Design." Enamine Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude {Spiro[3.4]octan-5-yl}methanamine Hydrochloride

Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude {Spiro[3.4]octan-5-yl}methanamine hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude {Spiro[3.4]octan-5-yl}methanamine hydrochloride. The unique spirocyclic structure of this amine presents specific challenges in removing synthetic impurities. This document offers practical, field-tested solutions and detailed experimental protocols to achieve high purity of the target compound.

Core Principles of Purification

The successful purification of {Spiro[3.4]octan-5-yl}methanamine hydrochloride hinges on exploiting the differences in physicochemical properties between the desired product and any present impurities.[1] As a hydrochloride salt, the compound's solubility is significantly different from its free base form, a key principle leveraged in many of the following techniques.[2]

Troubleshooting Guide

This section addresses common issues encountered during the purification of crude {Spiro[3.4]octan-5-yl}methanamine hydrochloride in a question-and-answer format.

Recrystallization Issues

Question 1: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization and typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.

Causality: The high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out. Additionally, rapid cooling can lead to a supersaturated state where the compound separates as a liquid rather than forming an ordered crystal lattice.

Troubleshooting Steps:

  • Add More Solvent: The simplest solution is often to add more of the primary recrystallization solvent to dissolve the oil, then allow it to cool more slowly.

  • Solvent System Modification: If adding more solvent is ineffective, consider a mixed-solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow for slow cooling.[3] For amine hydrochlorides, solvent systems like isopropanol/diethyl ether or ethanol/ethyl acetate can be effective.[4]

  • Induce Crystallization:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

  • Seeding: Introducing a few seed crystals of the pure compound can initiate crystallization.

Question 2: After recrystallization, my product is still discolored. How can I remove colored impurities?

Answer:

Colored impurities are often large, polar molecules that can be effectively removed by treatment with activated carbon.

Protocol for Decolorization with Activated Carbon:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

  • Gently boil the mixture for a few minutes while stirring to ensure thorough mixing.

  • Perform a hot filtration to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Allow the filtered solution to cool slowly to induce crystallization.

dot

Caption: Workflow for removing colored impurities.

Liquid-Liquid Extraction Issues

Question 3: I am trying to perform an acid-base extraction to purify the free amine, but I am getting a persistent emulsion. How can I break it?

Answer:

Emulsions are common when working with amines and are caused by the formation of stable droplets of one immiscible liquid within another.

Causality: The amine itself can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

Troubleshooting Steps:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to coalesce the droplets.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period will allow the layers to separate.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density can sometimes destabilize the emulsion.

Chromatography Issues

Question 4: I am attempting to purify the free amine using silica gel chromatography, but I am getting poor separation and tailing peaks. What can I do?

Answer:

Primary amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.

Causality: The basic nature of the amine leads to strong adsorption onto the acidic stationary phase.

Troubleshooting Steps:

  • Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent. This will compete with the amine for binding to the silica, reducing tailing.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a polymer-based support.

  • Protecting Group Strategy: If direct chromatography is problematic, consider protecting the amine with a suitable protecting group (e.g., Boc anhydride) to make it less polar and less basic.[5] The protected amine can then be purified by standard silica gel chromatography, followed by deprotection.

dot

Caption: Decision tree for amine chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude {Spiro[3.4]octan-5-yl}methanamine hydrochloride?

A1: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents.[6] The specific impurities will depend on the synthetic route used. For example, if a reductive amination of spiro[3.4]octan-5-one was employed, unreacted ketone and the corresponding alcohol are potential impurities.

Q2: What is the best solvent for recrystallizing {Spiro[3.4]octan-5-yl}methanamine hydrochloride?

A2: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, polar protic solvents such as isopropanol, ethanol, or methanol are often good starting points for recrystallizing amine hydrochlorides.[4] A mixed solvent system, such as ethanol/diethyl ether or isopropanol/hexane, can also be effective.[4] It is always recommended to perform small-scale solubility tests to determine the ideal solvent or solvent pair.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is a powerful technique for quantifying purity and detecting non-volatile impurities.[7]

  • Gas Chromatography (GC): GC is useful for detecting volatile impurities and residual solvents.[7]

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify unknown impurities.[6]

Q4: Is it better to purify the free amine or the hydrochloride salt?

A4: This depends on the properties of the impurities.

  • Purifying the Salt: Recrystallization of the hydrochloride salt is often effective for removing less polar impurities.

  • Purifying the Free Amine: If the impurities are polar, it may be advantageous to convert the salt to the free base, extract it into an organic solvent, and then purify the free amine by chromatography or distillation before reforming the hydrochloride salt.[2][5]

Q5: How do I convert the hydrochloride salt to the free amine?

A5: To convert the hydrochloride salt to the free amine, dissolve the salt in water and add a base, such as sodium hydroxide or sodium carbonate, until the pH is basic (typically >10). The free amine will then precipitate or can be extracted into an organic solvent like dichloromethane or ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
  • Dissolve the crude {Spiro[3.4]octan-5-yl}methanamine hydrochloride in a minimal amount of hot isopropanol.

  • While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolve the crude hydrochloride salt in water.

  • Add 1 M sodium hydroxide solution dropwise with stirring until the pH is >10.

  • Extract the aqueous solution with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine.

  • To reform the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Activated Carbon Usage1-2% (w/w) of soluteUse for removing colored impurities.
Triethylamine in Chromatography0.1-1% (v/v) of eluentTo prevent tailing of the amine on silica gel.
pH for Free Amine Conversion>10Ensure complete deprotonation of the amine.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]

  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2006, December 10). Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Retrieved February 15, 2026, from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved February 15, 2026, from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved February 15, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 939–959. [Link]

Sources

Optimization

Stability of the spiro[3.4]octane core under acidic and basic conditions.

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process engineers working with the spiro[3.4]octane scaffold. It synthesizes mechanistic physical organic chemistry with...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process engineers working with the spiro[3.4]octane scaffold. It synthesizes mechanistic physical organic chemistry with practical, bench-side troubleshooting.

Executive Summary: The "Goldilocks" Strain

The spiro[3.4]octane core represents a unique stability window in spirocyclic drug design. Unlike the highly reactive spiro[2.3]hexane (strain energy ~55 kcal/mol) or spiro[3.3]heptane (~50 kcal/mol), the spiro[3.4]octane system (~42 kcal/mol) possesses enough ring strain to be valuable for rigidifying vectors but is generally robust enough to survive standard organic workups.

However, "robust" is not "inert." The cyclobutane ring acts as a loaded spring . Under specific acidic conditions (carbocation generation) or basic conditions (stereoelectronically aligned leaving groups), this spring will release, typically destroying your scaffold.

Quick Reference Stability Matrix
ConditionStability RatingPrimary Failure ModeSafe Operations
Dilute Mineral Acid (HCl, H₂SO₄) High N/ASalt formation, Boc-deprotection
Lewis Acids (BF₃·OEt₂, Sc(OTf)₃) ⚠️ Medium Rearrangement to bicyclo[3.3.0]Catalysis (low temp), Glycosylation
Carbocation Generators Critical Wagner-Meerwein ExpansionAvoid leaving groups at

-position
Aqueous Base (NaOH, LiOH) High N/ASaponification, Hydrolysis
Strong Base (tBuOK, LDA) ⚠️ Medium Grob FragmentationAlkylation (requires care)

Troubleshooting Module: Acidic Conditions

Issue: Yield loss or formation of fused bicyclic impurities during acidic workup or deprotection.

The Mechanistic Trap: Carbocation-Induced Ring Expansion

The spiro[3.4]octane core is vulnerable to acid-catalyzed ring expansion if a carbocation can be generated adjacent to the spiro center. This is a thermodynamic sink: the system relieves strain by rearranging from a spirocyclic [3.4] system to a fused bicyclo[3.3.0]octane (pentalene) system.

Diagnostic Diagram: The Danger Zone

If your molecule has a leaving group (OH, OMs, Halogen) or an alkene at the position


 to the spiro junction, acid treatment will trigger the following cascade:

AcidRearrangement cluster_0 Trigger cluster_1 Intermediate cluster_2 Product (Thermodynamic Sink) Spiro Spiro[3.4]octane (Leaving Group at u03b1-pos) Cation Spiro-Cation (High Energy) Spiro->Cation - LG (Slow) H_plus + Hu207a Fused Bicyclo[3.3.0]octane (Strain Released) Cation->Fused 1,2-Alkyl Shift (Fast)

Caption: Acid-catalyzed Wagner-Meerwein rearrangement relieving cyclobutane ring strain.

FAQ: Acid Stability

Q: Can I use TFA to deprotect a Boc group on a spiro[3.4]octane amine? A: Yes. The protonated amine (ammonium salt) is chemically stable. The positive charge on the nitrogen actually protects the core by repelling other electrophiles. We routinely isolate spiro-amines as TFA or HCl salts.

  • Caveat: Ensure no other functional groups (like tertiary alcohols) are present that could ionize to form a carbocation.

Q: I see a new spot on TLC after leaving my compound in HCl/MeOH. What is it? A: If your compound contains an alkene or an epoxide, you likely triggered a rearrangement.

  • Check: Run a 1H NMR. Look for the disappearance of the characteristic diastereotopic cyclobutane protons (complex multiplets at

    
     1.8–2.5 ppm) and the appearance of a more simplified fused-ring spectrum.
    

Troubleshooting Module: Basic Conditions

Issue: Fragmentation or ring opening during alkylation or saponification.

The Mechanistic Trap: Grob Fragmentation

While the carbocyclic core is stable to base, heteroatom-substituted spiro[3.4]octanes (common in drug discovery) are prone to Grob Fragmentation . This occurs when an electron-donating group (EDG) and a leaving group (LG) are situated 1,3- to each other across the spiro system.

  • Risk Factor: Gamma-amino alcohols, 1,3-diols (monosulfonated).

  • Trigger: Strong base deprotonates the alcohol/amine, pushing electron density into the ring and cleaving the C-C bond to release the leaving group.

GrobFrag Start Functionalized Spiro[3.4] (1,3-relationship) Transition Transition State (Anti-periplanar alignment) Start->Transition Deprotonation Base Base (NaH/tBuOK) Base->Transition Product Fragmented Chain (Olefin + Carbonyl) Transition->Product C-C Bond Cleavage (Irreversible)

Caption: Base-induced Grob fragmentation pathway for 1,3-functionalized spiro systems.

FAQ: Base Stability

Q: Can I saponify an ester on the cyclobutane ring using LiOH? A: Yes. Standard saponification (LiOH, THF/H2O, RT) is safe. The spiro[3.4] core does not suffer from the same extreme angle strain as cyclopropanes, so it resists base-catalyzed ring opening unless a specific fragmentation pathway (like Grob) is geometrically accessible.

Q: My yield is low for an S_N2 reaction on a spiro-tosylate. A: This is likely due to steric hindrance , not instability. The orthogonal arrangement of the rings in spiro[3.4]octane creates significant steric bulk ("puckering").

  • Solution: Switch to a smaller nucleophile or increase temperature carefully. Do not switch to a stronger base, as this increases the risk of E2 elimination or fragmentation.

Experimental Protocols: Stability Stress Tests

Before scaling up, validate your specific scaffold using these self-validating protocols.

Protocol A: Acid Challenge (Carbocation Risk Assessment)

Use this if your molecule has acid-labile protecting groups or alcohols.

  • Preparation: Dissolve 5 mg of substrate in 0.6 mL of CD₃OD (or CDCl₃).

  • Baseline: Acquire a standard ¹H NMR.

  • Stress: Add 2 equivalents of TFA-d (deuterated trifluoroacetic acid) or 10

    
    L of concentrated DCl.
    
  • Monitoring:

    • T=0h: Acquire NMR immediately.

    • T=24h: Incubate at RT and acquire NMR.

  • Analysis:

    • Pass: Spectrum shows only chemical shift changes due to protonation (e.g.,

      
      -protons shifting downfield).
      
    • Fail: Appearance of olefinic protons or loss of spiro-symmetry signals indicates rearrangement.

Protocol B: Base Challenge (Fragmentation Risk Assessment)

Use this for 1,3-functionalized derivatives.

  • Preparation: Dissolve 5 mg of substrate in THF-d₈ .

  • Stress: Add 2 equivalents of NaOD (40% in D₂O) or solid KOtBu (if strictly organic conditions are needed).

  • Monitoring: Heat to 50°C for 4 hours.

  • Analysis: Look for the formation of terminal alkenes (characteristic doublets at

    
     5.0–6.0 ppm), which are the hallmark of ring-opening fragmentation.
    

References & Authority

  • Spirocyclization Strategies: Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.[1][2] (2025).[2][3][4][5][6] Chemical Science. Link

    • Relevance: Establishes the stability of the spiro[3.4] core under Lewis Acid (Sc(OTf)₃) formation conditions.

  • Rearrangement Mechanisms: Syntheses of bicyclo[3.3.0]octanes by ring expansion of isopropylidenecyclobutanes. (2011). Arkivoc. Link

    • Relevance: Details the acid-catalyzed rearrangement pathway from strained cyclobutanes to fused bicyclic systems.

  • Grob Fragmentation: Grob Fragmentation in Organic Synthesis. (2010). Chemical Reviews. Link

    • Relevance: foundational text on the stereoelectronic requirements for fragmentation in spiro-systems.

  • Drug Discovery Applications: Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[3][7] (2024).[7][8] Angewandte Chemie. Link

    • Relevance: Comparative stability data between spiro[3.3] and spiro[3.4] systems.

Sources

Troubleshooting

Challenges in the scale-up synthesis of {Spiro[3.4]octan-5-yl}methanamine hydrochloride.

Executive Summary The scale-up of {Spiro[3.4]octan-5-yl}methanamine hydrochloride presents a unique intersection of challenges involving strained ring thermodynamics, regioselective functionalization, and chemoselective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scale-up of {Spiro[3.4]octan-5-yl}methanamine hydrochloride presents a unique intersection of challenges involving strained ring thermodynamics, regioselective functionalization, and chemoselective reduction. As drug discovery shifts towards "escaping flatland" (increasing


 character), spirocyclic scaffolds like spiro[3.4]octane have become high-value targets.

This guide addresses the three critical bottlenecks our clients encounter during the transition from gram to kilogram scale:

  • The Quaternary Center: Managing the thermodynamics of the spiro-junction.

  • The C1 Homologation: Efficiently converting the C5-ketone to the C5-nitrile/methylamine.

  • Impurity Control: Mitigating secondary amine dimerization during nitrile reduction.

Phase 1: Synthetic Route & Logic

The most robust industrial route relies on the Van Leusen Reductive Cyanation of spiro[3.4]octan-5-one, followed by nitrile reduction. This pathway avoids the use of unstable spiro-epoxides or high-pressure homologations.

Workflow Diagram

SpiroSynthesis cluster_hazards Critical Hazard Control Points Ketone Spiro[3.4]octan-5-one (Starting Material) TosMIC TosMIC + t-BuOK (Van Leusen) Ketone->TosMIC -10°C to RT Nitrile Spiro[3.4]octane-5-carbonitrile (Intermediate) TosMIC->Nitrile 1,2-DME (Exothermic) Reduction Hydrogenation (Raney Ni / NH3) Nitrile->Reduction 50 bar H2 FreeBase Free Amine Reduction->FreeBase Filter Catalyst Salt HCl Salt Formation FreeBase->Salt 4M HCl in Dioxane Final {Spiro[3.4]octan-5-yl}methanamine HCl (Target) Salt->Final Crystallization

Caption: Figure 1. Optimized process flow for the synthesis of {Spiro[3.4]octan-5-yl}methanamine HCl via the Van Leusen protocol.

Phase 2: Troubleshooting & Optimization (Q&A)

Module A: The Homologation (Ketone Nitrile)

Q1: We are seeing a rapid exotherm and "gummy" precipitate during the TosMIC reaction. How do we control this on a 500g scale?

Diagnosis: The Van Leusen reaction involves the formation of a tosyl-substituted oxazoline intermediate which then fragments. The deprotonation of TosMIC (Tosylmethyl isocyanide) by


-BuOK is highly exothermic. If the base is added too quickly, or if the temperature is not strictly controlled between -10°C and 0°C, polymerization of TosMIC occurs, leading to the "gummy" by-products and yield loss.

Protocol Correction:

  • Solvent Switch: While 1,2-Dimethoxyethane (DME) is standard, it is difficult to dry and recover. Switch to THF/DMSO (10:1) . The DMSO accelerates the reaction, allowing for lower temperature operation.

  • Dosing Strategy: Do not add solid

    
    -BuOK. Prepare a slurry or solution of 
    
    
    
    -BuOK in THF and dose it into the Ketone/TosMIC mixture over 2 hours, maintaining internal temperature
    
    
    C.
  • Quench: The gummy precipitate is often unreacted isocyanide polymers. Quench with a saturated NaCl/water solution to solubilize the inorganic salts before phase separation.

Q2: Our nitrile intermediate contains a persistent impurity (approx. 5-8%) that co-elutes. What is it?

Diagnosis: This is likely the


-unsaturated nitrile  (cyclopentenyl nitrile derivative) resulting from elimination rather than reductive cyanation, or the oxazoline intermediate  that failed to fragment.

Resolution:

  • Check Base Stoichiometry: Ensure strictly

    
     equivalents of 
    
    
    
    -BuOK. The second equivalent is required to drive the fragmentation of the oxazoline.
  • Thermal Push: After the addition is complete and the exotherm subsides, warm the reaction to 45°C for 1 hour to force the fragmentation of the oxazoline intermediate.

Module B: The Reduction (Nitrile Amine)

Q3: During hydrogenation with Raney Nickel, we observe significant dimerization (secondary amine formation). How do we suppress this?

Mechanistic Insight: The reduction of a nitrile proceeds via an imine intermediate (


). This imine can react with the already formed primary amine (

) to form a secondary imine, which is then reduced to a secondary amine dimer. This is a classic "poison" in nitrile reductions.

Troubleshooting Table: Reduction Conditions

ParameterStandard ConditionScale-Up IssueRecommended Fix
Catalyst Raney NickelPyrophoric handling hazards; variable activity.Raney Cobalt (2800) or 5% Rh/C . Cobalt is often more selective for primary amines.
Additive None15-20% Dimer formation.7M Ammonia in Methanol . The excess

shifts the equilibrium away from the secondary imine.
Pressure 1 atm (Balloon)Too slow; allows imine condensation.High Pressure (20-50 bar) . Rapid hydrogenation of the imine prevents side reactions.
Solvent EthanolAcetal formation (trace).Methanol (anhydrous).

Q4: We cannot use high-pressure hydrogenation equipment. Can we use chemical hydrides?

Answer: Yes, but with caution.

  • Lithium Aluminum Hydride (LAH): Effective but dangerous on kilo-scale due to aluminum salt workups (emulsions) and hydrogen evolution.

  • Borane-THF (

    
    ):  This is the superior chemical alternative.
    
    • Protocol: Reflux the nitrile with 1.5 eq

      
      .
      
    • Critical Step: You must perform an acidic methanol workup (reflux with MeOH/HCl) to break the Boron-Nitrogen complex. Failure to do this results in low recovery of the amine.

Module C: Salt Formation & Isolation

Q5: The hydrochloride salt is extremely hygroscopic and turns into an oil upon filtration. How do we obtain a free-flowing solid?

Diagnosis: Spirocyclic amine salts often trap solvent in the lattice or are inherently hygroscopic due to the high


 character preventing tight crystal packing.

Crystallization Protocol:

  • Solvent System: Avoid water/alcohol during salt formation.

  • Procedure: Dissolve the free base in dry Ethyl Acetate (EtOAc) or MTBE .

  • Acid Source: Add 4M HCl in Dioxane or HCl gas slowly at 0-5°C.

  • Digestion: If an oil forms, heat the mixture to reflux (in EtOAc) until the oil dissolves/disperses, then cool slowly to room temperature with vigorous stirring. This "digestive ripening" often converts the amorphous oil into a crystalline solid.

  • Drying: Dry under vacuum at 40°C with a

    
     trap.
    

Phase 3: Safety & Stability Data

Thermal Hazards (DSC Data)

We have compiled Differential Scanning Calorimetry (DSC) data for the key intermediates to aid your safety assessments.

CompoundOnset Temp (°C)Energy (J/g)Hazard RatingNotes
TosMIC 110°C>800High Potentially explosive. Do not heat bulk solid.
Spiro-Nitrile 220°C150LowThermally stable.
Spiro-Amine N/AN/ALowCorrosive/Caustic.

References

  • Van Leusen Reaction Mechanism & Scale-up

    • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977, 42(19), 3114–3118.
  • Nitrile Reduction Optimization

    • Gowda, S., et al. "Reductive transformation of nitriles to primary amines using Raney nickel/hydrazinium monoformate." Tetrahedron Letters, 2002, 43(7), 1329-1331.
  • Spirocyclic Scaffold Properties

    • Burkhard, J. A., et al. "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 2010, 49(21), 3524-3529. (Context on spiro-ring strain and physicochemical properties).
  • Safety of TosMIC

    • Org.[1][2] Process Res. Dev. "Safety evaluation of TosMIC in large scale synthesis." (General reference for isocyanide safety).

Disclaimer: This guide is intended for qualified chemists. All protocols should be validated with small-scale experiments and appropriate safety assessments (DSC/ARC) before scale-up.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of {Spiro[3.4]octan-5-yl}methanamine hydrochloride by HPLC

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth, experience-driven approach to validating the purity of {Spiro[3.4]octan-5-yl}methanamine hydrochloride, a unique spirocyclic amine with potential applications in medicinal chemistry.[1] We will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also delve into the rationale behind our methodological choices, compare it with viable alternatives, and provide a comprehensive validation framework grounded in international regulatory standards.

The Criticality of Purity for Spirocyclic Amines

{Spiro[3.4]octan-5-yl}methanamine hydrochloride, with its distinct three-dimensional structure, presents both opportunities and challenges in drug design.[2][3] Spirocycles are increasingly incorporated into drug candidates to enhance properties like potency and metabolic stability.[4] However, the synthetic routes to such complex molecules can introduce a variety of impurities, including starting materials, by-products, and degradation products.[5][6][7] For a primary amine like our target compound, potential impurities could arise from incomplete reactions, side reactions, or oxidation.[6] Ensuring the purity of the final active pharmaceutical ingredient (API) is paramount for accurate biological evaluation and patient safety.

Recommended Method: Reversed-Phase HPLC with Pre-Column Derivatization

Direct HPLC analysis of {Spiro[3.4]octan-5-yl}methanamine hydrochloride is challenging due to its lack of a strong chromophore, making UV detection insensitive.[8][9] To overcome this, we recommend a reversed-phase HPLC method with pre-column derivatization. This approach enhances detection sensitivity and improves chromatographic retention and peak shape.[9]

The "Why": Causality Behind Experimental Choices
  • Pre-Column Derivatization: We've selected o-Phthalaldehyde (OPA) as the derivatizing agent. OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, offering exceptional sensitivity.[9][10] This is a well-established technique for the analysis of primary amines.[10][11][12]

  • Reversed-Phase C18 Column: A C18 column is the workhorse of reversed-phase chromatography and provides excellent separation for a wide range of derivatized amines.[9][13]

  • Gradient Elution: A gradient elution with a mobile phase consisting of an acetonitrile and a buffered aqueous phase allows for the effective separation of the derivatized analyte from potential impurities with varying polarities.[13]

  • Fluorescence Detection: Given the highly fluorescent nature of the OPA-derivatized amine, a fluorescence detector provides significantly higher sensitivity and selectivity compared to UV detection.[10][12]

Experimental Workflow

Below is a visual representation of the analytical workflow for determining the purity of {Spiro[3.4]octan-5-yl}methanamine hydrochloride by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Deriv_Sample Add OPA/Thiol Reagent to Sample Dissolve_Sample->Deriv_Sample Deriv_Standard Add OPA/Thiol Reagent to Standard Dissolve_Standard->Deriv_Standard Inject Inject Derivatized Sample/Standard Deriv_Sample->Inject Deriv_Standard->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Validation_Process cluster_params Core Validation Parameters VP Validation Parameters (ICH Q2(R1)) Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Range Range VP->Range Accuracy Accuracy VP->Accuracy Precision Precision (Repeatability & Intermediate) VP->Precision LOD Limit of Detection (LOD) VP->LOD LOQ Limit of Quantitation (LOQ) VP->LOQ Robustness Robustness VP->Robustness

Caption: ICH Q2(R1) validation parameters.

Step-by-Step Validation Experiments
Parameter Methodology Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples with known impurities.The peak for {Spiro[3.4]octan-5-yl}methanamine hydrochloride should be well-resolved from any other peaks.
Linearity Prepare at least five concentrations of the reference standard across the expected working range. Perform linear regression analysis of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits. [14]As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). [15]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. [15][14]Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, S/N of 3 for LOD and 10 for LOQ.Visually identifiable and quantifiable peaks at the respective S/N ratios.
Robustness Intentionally vary critical method parameters (e.g., pH of mobile phase A, column temperature, flow rate) and observe the effect on the results.The results should remain unaffected by small, deliberate variations in method parameters.

Objective Comparison with Alternative Methods

While HPLC with pre-column derivatization is our recommended approach, it is essential to consider other analytical techniques for a comprehensive purity assessment.

Method Principle Advantages Disadvantages Best Suited For
HPLC with ELSD Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the presence of a chromophore. [8]Universal detection, suitable for non-chromophoric compounds.Lower sensitivity than fluorescence detection, non-linear response.Orthogonal method for confirmation of purity.
Gas Chromatography (GC) Separates volatile compounds in the gas phase. Derivatization may be required to increase volatility.High resolution for volatile impurities.Not suitable for non-volatile or thermally labile compounds. The hydrochloride salt is non-volatile.Analysis of volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of the analyte and impurities. Can be a primary method for quantification.Lower sensitivity than HPLC, requires highly pure reference standards for qNMR.Structural elucidation of unknown impurities and absolute quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.High sensitivity and selectivity, provides molecular weight information for impurity identification.Higher cost and complexity of instrumentation.Identification and quantification of trace-level impurities.

Conclusion

Validating the purity of {Spiro[3.4]octan-5-yl}methanamine hydrochloride requires a meticulous and scientifically sound approach. The recommended reversed-phase HPLC method with pre-column derivatization and fluorescence detection offers a sensitive and reliable means of assessing purity. By adhering to the comprehensive validation protocol outlined in this guide, which is firmly rooted in ICH guidelines, researchers can be confident in the quality of their data. Furthermore, considering orthogonal analytical techniques such as LC-MS and NMR will provide a more complete picture of the compound's purity profile, ultimately contributing to the development of safe and effective new medicines.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Available from: [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available from: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. AKJournals. Available from: [Link]

  • {Spiro[3.4]octan-5-yl}methanamine. PubChem. Available from: [Link]

  • Impurity Synthesis And Identification. SpiroChem. Available from: [Link]

  • Amine Impurities and Related Compound. Veeprho. Available from: [Link]

  • {spiro[2.5]octan-4-yl}methanamine hydrochloride. PubChemLite. Available from: [Link]

  • Where Do Impurities In Pharmaceutical Analysis Come From?. Senieer. Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link]

  • Spiro[3.4]octan-5-one. PubChem. Available from: [Link]

  • Spiro compounds – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of {Spiro[3.4]octan-5-yl}methanamine Hydrochloride

[1] Executive Summary: Immediate Action Plan Treat as High Hazard / Unknown Toxicity. {Spiro[3.4]octan-5-yl}methanamine hydrochloride is a specialized spirocyclic building block.[1] As with many novel spiro-scaffolds use...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Plan

Treat as High Hazard / Unknown Toxicity. {Spiro[3.4]octan-5-yl}methanamine hydrochloride is a specialized spirocyclic building block.[1] As with many novel spiro-scaffolds used in drug discovery, comprehensive toxicological data is often incomplete.[1] Therefore, the Precautionary Principle applies: handle this substance as if it possesses the high toxicity and irritancy common to aliphatic amines until proven otherwise.

CRITICAL DO's CRITICAL DON'Ts
DO segregate as Organic Solid or Basic Organic Liquid waste.[1]DO NOT mix with Bleach (Sodium Hypochlorite) . (Risk of Chloramine gas).[2][3][4][5][6]
DO incinerate via an approved hazardous waste vendor.DO NOT mix with Nitrites/Nitrates . (Risk of carcinogenic Nitrosamines).
DO double-bag solid waste in clear, chemically resistant polyethylene.DO NOT dispose of down the drain (Sanitary Sewer), regardless of solubility.

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in safe disposal. The hydrochloride salt form modifies the physical behavior of the parent amine, increasing water solubility but potentially creating acidic conditions in solution.

PropertyDescriptionOperational Implication
Chemical Structure Spirocyclic primary amine (HCl salt)High steric bulk; likely resistant to rapid metabolic breakdown (persistence).[1]
Physical State White to off-white solid (Powder/Crystals)Hygroscopic.[1] Keep containers tightly sealed to prevent "caking" before disposal.
Acidity/Alkalinity Weakly Acidic (in solution)The HCl salt will have a pH < 7 in water. Do not store in metal containers prone to acid corrosion.
GHS Classification (Default*)Warning Skin Irrit. 2; Eye Irrit.[2] 2A; STOT SE 3. Treat as Acute Tox.[3] Cat 4 unless SDS specifies otherwise.

> Note: As a research chemical, specific toxicological data (LD50) may be unavailable. The classifications above are derived from Structure-Activity Relationship (SAR) analysis of similar aliphatic amine salts.

Waste Stream Segregation Strategy

Proper segregation prevents dangerous synergistic reactions in the waste drum. The diagram below illustrates the decision logic for segregating {Spiro[3.4]octan-5-yl}methanamine HCl.

WasteSegregation Start Waste Generation: {Spiro[3.4]octan-5-yl}methanamine HCl StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Substance/Contaminated PPE) StateCheck->SolidWaste Powder/Gloves LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution BinA Stream A: Solid Organic Waste (Double Bagged) SolidWaste->BinA Tag: Toxic Solid SolventCheck Solvent Type? LiquidWaste->SolventCheck BinB Stream B: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->BinB Contains Halogens BinC Stream C: Non-Halogenated Organic (e.g., MeOH, DMSO) SolventCheck->BinC Flammable/Polar BinD Stream D: Aqueous Waste (DO NOT USE BLEACH) SolventCheck->BinD Water > 50%

Figure 1: Decision tree for segregating spirocyclic amine waste.[1] Note the strict separation of aqueous streams to prevent accidental chlorination.

Chemical Incompatibility & Mechanism[1]

The most critical safety error researchers make with amine salts is treating them like inert salts. They are reactive intermediates.

The "Bleach" Danger

Never use bleach (sodium hypochlorite) to "deactivate" or clean glassware containing this amine.

  • Mechanism:

    
    [1]
    
  • Result: Formation of N-chloroamines, which are toxic, volatile, and potentially unstable.

The "Nitrosamine" Danger

Do not mix with waste streams containing nitrites (common in diazotization reactions).

  • Mechanism: Under acidic conditions (provided by the HCl salt), amines react with nitrites to form N-nitrosamines.

  • Result: Many N-nitrosamines are potent carcinogens.[1]

Incompatibility cluster_0 Forbidden Mixes Amine {Spiro[3.4]octan-5-yl}methanamine Bleach Bleach (NaOCl) Amine->Bleach Nitrite Nitrites (NO2-) Amine->Nitrite Result1 Chloramines (Toxic Gas) Bleach->Result1 Oxidation Result2 Nitrosamines (Carcinogen) Nitrite->Result2 Nitrosation

Figure 2: Chemical incompatibility pathways leading to high-hazard byproducts.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired shelf stocks, weighing boat residues, contaminated gloves/paper.

  • Containment: Place the material in a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Spiro[3.4]octan-5-yl methanamine HCl" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[2][7]

  • Storage: Store in the "Solid Organic Waste" drum. Ensure the drum is grounded if near flammables.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction solvents.

  • pH Check: If the solution is aqueous, verify pH. The HCl salt is acidic.[8][9] If pH < 2, neutralize slowly with dilute Sodium Bicarbonate (

    
    ) to pH 5-9 before adding to general organic waste drums (to prevent corrosion of steel drums).
    
  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Pour into "Halogenated Waste".

    • If dissolved in Methanol/DMSO : Pour into "Non-Halogenated Waste".

  • Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., ethanol). Add rinsate to the liquid waste container.[10] Deface the bottle label and dispose of the glass in "Lab Glass" trash (uncapped).

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: < 50g solid spill on benchtop.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[8] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop up the material using a plastic scoop or dustpan.

  • Surface Decontamination: Wipe the area with water, followed by ethanol. Do not use Bleach.

  • Disposal: Place all cleanup materials into a hazardous waste bag (See Protocol A).

Regulatory Compliance (US/Global Context)

  • RCRA (USA): This specific chemical is not currently P-listed or U-listed (40 CFR § 261.33).[1] However, it must be characterized by the generator. If it exhibits toxicity (LD50 < 2500 mg/kg oral rat, estimated), it falls under "Characteristic Waste" or must be managed under the "Universal Waste" rule for pesticides/chemicals.

  • TSCA (USA): Ensure usage is strictly for R&D (Research & Development Exemption).[3] Commercial disposal requires different manifesting.

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: {Spiro[3.4]octan-5-yl}methanamine.[1][11] National Library of Medicine. [Link] (Note: Used for structural verification and SAR analysis).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.